molecular formula C32H33N3O6 B2592546 (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321923-70-9

(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2592546
M. Wt: 555.631
InChI Key: PTKFJQMAFPWVLO-KARKAFJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C32H33N3O6 and its molecular weight is 555.631. The purity is usually 95%.
BenchChem offers high-quality (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Inhibitors and Biological Activity

Research has identified novel series of related compounds exhibiting selective inhibition properties and biological activities. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential for oral administration due to their ADME properties, which could provide insights into the compound's use in probing ATM inhibition in vivo and its efficacy in combination with DNA strand break (DSB) inducing agents (Degorce et al., 2016). Additionally, polymorphic modifications of related compounds have been analyzed, revealing differences in crystal packing and organization levels, which could offer a deeper understanding of the structural versatility and potential pharmaceutical applications (Shishkina et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis of novel compounds, including related pyrano[2,3-c]pyridine-3-carboxamides, has demonstrated significant antibacterial and antifungal activities, comparable or even superior to standard drugs. This indicates the potential of utilizing these compounds in the development of new antimicrobial agents (Zhuravel et al., 2005).

Chemotherapeutic Potential

Derivatives of related structures have shown potent cytotoxic properties against various cancer cell lines, with certain compounds achieving IC50 values in the low nanomolar range. This suggests the potential application of the compound for cancer therapy, particularly when tailored for specific tumor types (Deady et al., 2003).

Structural Analyses and Applications

Extensive structural analyses of related compounds, including the study of their polymorphic modifications and interactions within the crystal phase, provide valuable insights into the compound's chemical behavior. This knowledge can be applied to the design of materials with tailored properties for specific scientific or industrial applications (Shishkina et al., 2018).

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O6/c1-37-25-12-6-5-11-24(25)34-31(36)23-16-20-15-19-9-7-13-35-14-8-10-22(28(19)35)29(20)41-32(23)33-21-17-26(38-2)30(40-4)27(18-21)39-3/h5-6,11-12,15-18H,7-10,13-14H2,1-4H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFJQMAFPWVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C(=C6)OC)OC)OC)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

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